molecular formula C7H4Cl2N2 B053981 2,6-Dichloroimidazo[1,2-A]pyridine CAS No. 112581-60-9

2,6-Dichloroimidazo[1,2-A]pyridine

Cat. No.: B053981
CAS No.: 112581-60-9
M. Wt: 187.02 g/mol
InChI Key: UFTQWRHXALXHMM-UHFFFAOYSA-N
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Description

2,6-Dichloroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the imidazo[1,2-A]pyridine ring system. It has a molecular formula of C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine with formamide under acidic conditions to form the imidazo[1,2-A]pyridine ring . Another approach includes the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to introduce various substituents at specific positions on the imidazo[1,2-A]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch processes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives with potential biological and pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloroimidazo[1,2-A]pyridine is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of chlorine atoms enhances the compound’s ability to participate in substitution reactions and increases its lipophilicity, improving its interaction with biological membranes and targets .

Properties

IUPAC Name

2,6-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTQWRHXALXHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472124
Record name 2,6-Dichloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-60-9
Record name 2,6-Dichloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetic acid (9.5 g) is dissolved in 70 ml of acetonitrile, to which 10.1 g of triethylamine is portionwise added and further 12.9 g of 2-amino-5-chloropyrdine is added. The mixture is refluxed for 3 hours. After cooling, the precipitated 2-imino-5-chloro-1,2-dihydropyridin-1-ylacetic acid as crystals is collected by filtration and dried. The crystals are added to 40 ml of phosphorus oxychoride and refluxed for 5 hours. After cooling, the reaction mixture is poured into ice water and neutralized with aqueous ammonia. The precipitate collected by filtration is purified by silica gel chromatography(eluent: ethyl acetate) to give 2.1 g of the title compound as crystals. mp. 155°-156° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,6-Dichloroimidazo[1,2-A]pyridine
Customer
Q & A

Q1: What makes the reaction of 2,6-Dichloroimidazo[1,2-a]pyridine with ribonolactone unique?

A1: The research primarily focuses on the unexpected outcome of the reaction between this compound and ribonolactone. Instead of the predicted N-ribosylation, the reaction yielded a C-nucleoside, indicating an unusual ribosylation at a carbon atom of the imidazo[1,2-a]pyridine ring []. This unexpected result highlights the complex reactivity of this compound and opens up new possibilities for synthesizing novel C-nucleosides with potential biological activity.

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